

Tasurgratinib Succinate's Binding Kinetics to FGFR1: A Technical Overview

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Compound of Interest

Compound Name: E7090 succinate

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This technical guide provides an in-depth analysis of the binding kinetics of tasurgratinib succinate to Fibroblast Growth Factor Receptor 1 (FGFR1). Tasurgratinib is a potent and selective inhibitor of FGFR1, 2, and 3, and understanding its interaction with these receptors is crucial for its development as a targeted cancer therapy.^{[1][2][3][4][5]} This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathway.

Core Data Presentation: Binding Kinetics of Tasurgratinib to FGFR

Tasurgratinib is characterized by a unique Type V binding mode to FGFRs, which involves rapid association and slow dissociation from the target kinase.^{[6][7]} This binding profile is believed to contribute to its potent and sustained inhibitory activity. While specific quantitative kinetic parameters for FGFR1 are not publicly available, studies have shown that its binding kinetics are similar to those for FGFR2.^[8] The following table summarizes the binding kinetics of tasurgratinib with FGFR2, which can be considered a close surrogate for its interaction with FGFR1.

| Parameter | Value | Description | Reference |
|----------------------------|--|---|-----------|
| Association Rate (kon) | 5.14 x 10 ⁴ M ⁻¹ s ⁻¹ | The rate at which tasurgratinib binds to the FGFR kinase domain. | [8] |
| Dissociation Rate (koff) | 4.99 x 10 ⁻⁴ s ⁻¹ | The rate at which the tasurgratinib-FGFR complex dissociates. | [8] |
| Dissociation Constant (Kd) | 9.71 nM | A measure of the binding affinity of tasurgratinib to FGFR. A lower Kd value indicates a higher binding affinity. | [8] |

Experimental Protocols

The characterization of tasurgratinib's binding kinetics involves a combination of biophysical and structural biology techniques. The key experimental protocols are detailed below.

Kinetic Interaction Analysis

Objective: To determine the association and dissociation rate constants (kon and koff) and the dissociation constant (Kd) of tasurgratinib for FGFR.

Methodology: A common method for this analysis is a competitive binding assay, such as the Lanthascreen™ Eu Kinase Binding Assay.[6][9]

- Reagents and Preparation:
 - Recombinant human FGFR1 kinase domain.
 - A fluorescently labeled ATP-competitive tracer molecule that binds to the FGFR kinase domain.
 - A europium-labeled anti-tag antibody that binds to the kinase.

- Tasurgratinib succinate serially diluted to a range of concentrations.
- Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Assay Procedure:
 - The FGFR kinase and the europium-labeled antibody are pre-incubated.
 - The fluorescent tracer is added to the kinase-antibody complex. Binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET) between the europium donor and the tracer's acceptor fluorophore.
 - Tasurgratinib is then added to the mixture. As tasurgratinib competes with the tracer for binding to the ATP-binding site of FGFR, the FRET signal decreases in a concentration-dependent manner.
 - The reaction is monitored over time using a plate reader capable of time-resolved FRET measurements.
- Data Analysis:
 - The association rate constant (k_{on}) is calculated from the rate of decay of the fluorescent signal as the tracer is displaced by tasurgratinib.
 - The dissociation rate constant (k_{off}) is determined by measuring the rate of signal recovery when a high concentration of unlabeled ATP is added to displace the bound tasurgratinib.
 - The dissociation constant (K_d) is then calculated as the ratio of k_{off} to k_{on} ($K_d = k_{off} / k_{on}$).[\[8\]](#)

Co-crystal Structure Analysis

Objective: To elucidate the precise binding mode of tasurgratinib to the FGFR1 kinase domain at an atomic level.

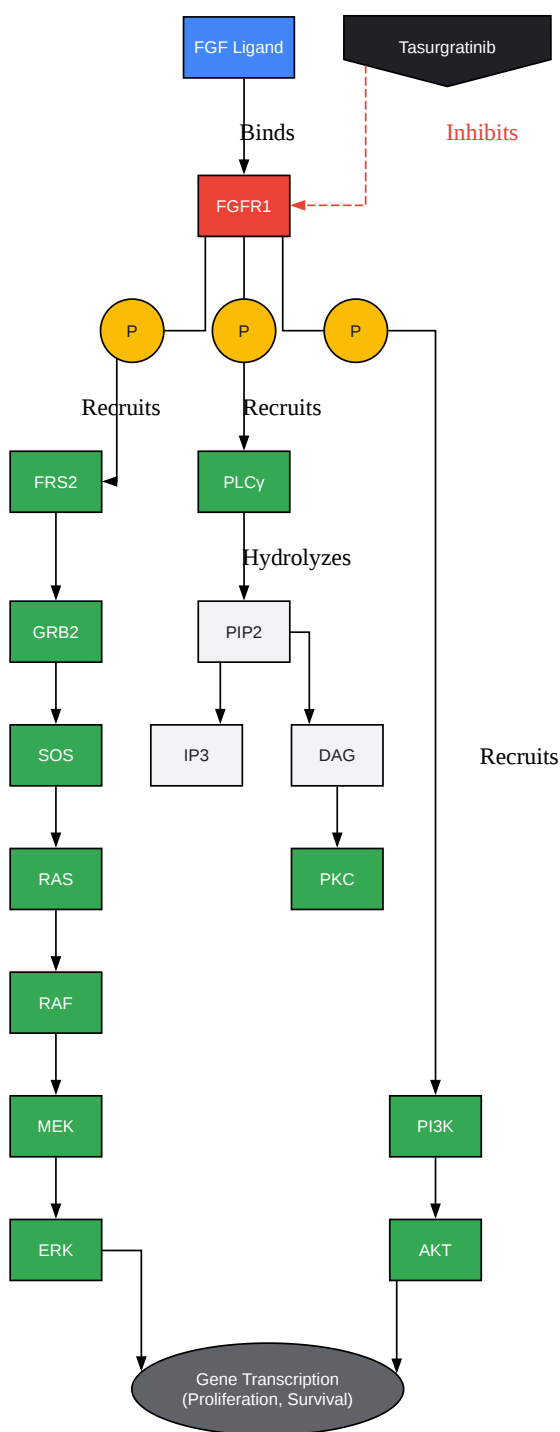
Methodology: X-ray crystallography is employed to determine the three-dimensional structure of the tasurgratinib-FGFR1 complex.[\[8\]](#)

- **Protein Expression and Purification:** The kinase domain of human FGFR1 is expressed in a suitable system (e.g., insect or bacterial cells) and purified to high homogeneity.
- **Crystallization:** The purified FGFR1 kinase domain is incubated with an excess of tasurgratinib succinate to ensure complex formation. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-ordered crystals of the complex.
- **X-ray Diffraction Data Collection:** The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
- **Structure Determination and Refinement:** The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the tasurgratinib-FGFR1 complex is then built into the electron density map and refined to yield a high-resolution three-dimensional structure. This reveals the specific amino acid residues in the FGFR1 active site that interact with tasurgratinib.

Mandatory Visualization

FGFR1 Signaling Pathway

The following diagram illustrates the canonical FGFR1 signaling pathway, which is inhibited by tasurgratinib. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.^{[7][10][11][12]}

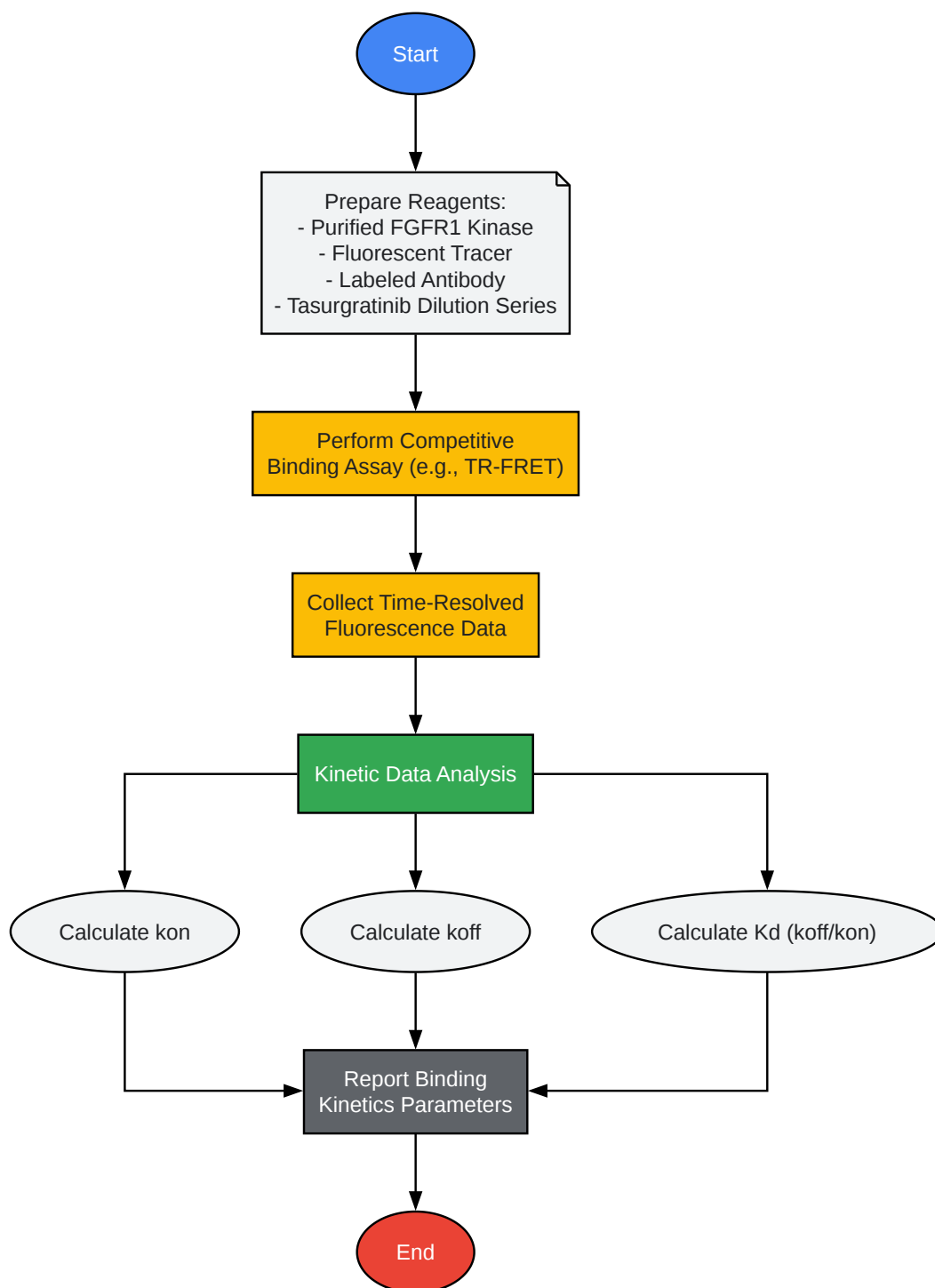


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Caption: FGFR1 signaling pathway and the inhibitory action of tasurgratinib.

Experimental Workflow for Binding Kinetics Analysis

The following diagram outlines the general workflow for determining the binding kinetics of an inhibitor like tasurgratinib to its target kinase.



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Caption: Workflow for determining the binding kinetics of tasurgratinib to FGFR1.

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